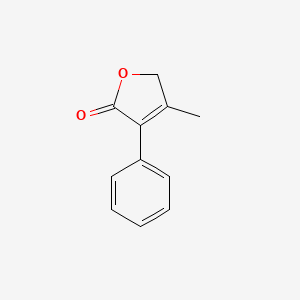

4-Methyl-3-phenyl-2(5H)-furanone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10O2 |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

3-methyl-4-phenyl-2H-furan-5-one |

InChI |

InChI=1S/C11H10O2/c1-8-7-13-11(12)10(8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |

InChI Key |

TWNAXCONALFJBR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)OC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methyl 3 Phenyl 2 5h Furanone and Analogous 2 5h Furanone Scaffolds

De Novo Synthesis Approaches for 2(5H)-Furanone Ring Construction

De novo synthesis, the construction of the furanone ring from acyclic precursors, is the most common approach. These methods build the heterocyclic core through various bond-forming strategies, offering flexibility in introducing a wide array of substituents onto the furanone scaffold.

Cyclization reactions are a cornerstone in the formation of heterocyclic systems, including the 2(5H)-furanone ring. These reactions can be broadly categorized into intramolecular strategies, where a single molecule undergoes ring closure, and intermolecular processes that assemble the ring from multiple components.

Intramolecular cyclization is a powerful method for constructing the 2(5H)-furanone core. A prominent example is the synthesis of 4-methyl-3-aryl-2(5H)-furanones from the corresponding phenylacetic acid derivatives and chloroacetone. tandfonline.com The reaction is believed to proceed through the initial formation of an ester intermediate, which then undergoes an intramolecular cyclization (lactonization) to yield the final furanone product. This one-pot procedure, facilitated by a base like anhydrous potassium carbonate in a suitable solvent such as acetonitrile (B52724), provides good to excellent yields. tandfonline.comtandfonline.com The spectral data for the products consistently show the characteristic lactone carbonyl absorption in IR spectra (1740–1770 cm⁻¹) and the appearance of lactone methylene (B1212753) protons in ¹H-NMR spectra (δ 4.6 to 4.85). tandfonline.com

Other intramolecular cyclization strategies have been developed for analogous furanone structures. For instance, 5-amino-3(2H)-furanones can be synthesized via the S-methylation and subsequent intramolecular cyclization of γ-sulfanylamides. acs.org This method highlights the versatility of using different precursors to achieve the desired furanone ring system.

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of unsaturated rings, including heterocyclic structures. wikipedia.org This metal-catalyzed reaction involves the intramolecular metathesis of a diene to form a cycloalkene and a volatile byproduct, typically ethylene, which drives the reaction to completion. organic-chemistry.org While direct RCM synthesis of 4-methyl-3-phenyl-2(5H)-furanone is not prominently documented, the strategy has been applied to create the core 2,5-dihydrofuran (B41785) ring, a structural analog of the 2(5H)-furanone skeleton. wikipedia.org

A key challenge in RCM can be the unwanted isomerization of the newly formed double bond. For example, the RCM of diallyl ether, intended to produce 2,5-dihydrofuran, can yield the isomerized product 2,3-dihydrofuran. This side reaction is often attributed to the formation of ruthenium hydride species. wikipedia.org The use of additives or careful control of reaction temperature can help suppress these unwanted isomerizations. wikipedia.orgnih.gov The functional group tolerance of modern ruthenium catalysts makes RCM a viable, albeit complex, potential route for accessing highly functionalized furanone precursors. wikipedia.org

Condensation reactions are a classical and highly effective method for assembling the 2(5H)-furanone ring. A straightforward and efficient one-pot synthesis of this compound involves the condensation of phenylacetic acid and chloroacetone. tandfonline.com In this procedure, equimolar amounts of the reactants are refluxed in acetonitrile with anhydrous potassium carbonate, resulting in a 90% yield of the target compound. tandfonline.com This method has been successfully extended to a variety of substituted phenylacetic acids to produce a series of 3-aryl-4-methyl-2(5H)-furanones. tandfonline.comtandfonline.com

The table below summarizes the synthesis of several 3-aryl-4-methyl-2(5H)-furanone derivatives using this one-pot condensation method. tandfonline.com

| Phenylacetic Acid Substituent (R) | Product Number | Yield (%) | Melting Point (°C) |

| H | 2 | 90 | 90 |

| 4-Methoxy | 3 | 85 | 110 |

| 3,4-Dimethoxy | 4 | 80 | 124 |

| 3,4,5-Trimethoxy | 5 | 82 | 118 |

| 4-Methyl | 6 | 88 | 104 |

| 4-Chloro | 7 | 85 | 114 |

| 4-Nitro | 8 | 70 | 185 |

| 2-Nitro | 9 | 65 | 148 |

Other condensation strategies include the TiCl₄–Bu₃N-mediated condensation of ketones with α,α-dimethoxyketones, which yields trialkylsubstituted 2(5H)-furanones in a one-pot manner. rsc.org

Photooxidation of furans using singlet oxygen (¹O₂) provides a powerful and often biomimetic route to various oxygenated heterocycles, including 2(5H)-furanones. researchgate.netresearchgate.net This method typically involves the [4+2] cycloaddition of singlet oxygen to the furan (B31954) ring to form an unstable endoperoxide intermediate. This intermediate can then be rearranged or reduced to afford different products. scispace.com

Specifically, the photooxidation of appropriately substituted furans can lead to the formation of 5-hydroxy-2(5H)-furanones. acs.org For example, photooxygenation of 2-(α-hydroxyalkyl)furans followed by in situ reduction can yield 5-hydroxy-2(5H)-furanones. researchgate.net The reaction pathway and final product distribution are highly dependent on the substitution pattern of the initial furan substrate and the reaction conditions. researchgate.net This green chemistry approach, often performed in water or methanol, transforms simple furans into complex and valuable furanone scaffolds. researchgate.net

A robust one-pot annulation method for synthesizing 2(5H)-furanones utilizes a titanium-mediated direct aldol (B89426) addition followed by an acid-induced cyclo-condensation. researchgate.net This strategy is particularly effective for producing 3,4-dialkyl- and 3,4,5-trialkyl-substituted 2(5H)-furanones. rsc.org The process involves the TiCl₄-promoted crossed aldol addition between a ketone and an α,α-dimethoxyketone. rsc.orgresearchgate.net

The reaction proceeds smoothly, first forming an aldol adduct which, under the reaction conditions or upon acid workup, undergoes cyclization and condensation to furnish the furanone ring. researchgate.netresearchgate.net For instance, the reaction of p-bromoacetophenone with 1,1-dimethoxypropan-2-one in the presence of a titanium tetrachloride and tributylamine (B1682462) system directly affords the corresponding 2(5H)-furanone in good yield. researchgate.net This method is valued for its use of commercially available, inexpensive substrates and its operational simplicity, providing direct access to functionalized furanones that can serve as partners in subsequent cross-coupling reactions. researchgate.net

Horner-Wadsworth-Emmons Type Cyclization in 2(5H)-Furanone Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized and reliable method for the stereoselective synthesis of alkenes. wikipedia.orgconicet.gov.ar This reaction involves the use of stabilized phosphonate (B1237965) carbanions, which are more nucleophilic but less basic than the corresponding phosphonium (B103445) ylides used in the Wittig reaction. wikipedia.org The versatility of the HWE reaction makes it a valuable tool for constructing not only simple olefins but also complex and densely functionalized molecular frameworks. researchgate.net

In the context of 2(5H)-furanone synthesis, intramolecular HWE reactions serve as a key strategy for cyclization. For instance, a one-pot synthesis of 3,4-diaryl-2(5H)-furanones has been reported, which involves a displacement reaction followed by a tandem cyclization process. researchgate.net The stereochemical outcome of the HWE reaction is often dependent on the reaction conditions and the structure of the reactants, generally favoring the formation of (E)-alkenes. wikipedia.org The reaction mechanism proceeds through the deprotonation of a phosphonate to form a phosphonate carbanion, which then undergoes nucleophilic addition to a carbonyl compound. wikipedia.org The resulting intermediate subsequently eliminates a dialkylphosphate salt to yield the alkene. wikipedia.org The ease of removal of the dialkylphosphate byproduct by aqueous extraction is a significant advantage of the HWE reaction. wikipedia.org

Phosphine-Catalyzed Cascade Cycloaddition for Spiro-2(3H)-furanone Scaffolds

Phosphine-catalyzed reactions represent a powerful tool in modern organic synthesis for the construction of complex molecular architectures. nih.gov A notable application is the phosphine-catalyzed cascade lactonization/[2 + 1] annulation reaction between vinyl oxiranes and sulfonium (B1226848) compounds, which provides a highly diastereoselective route to spiro-2(3H)-furanone skeletons. acs.orgnih.govacs.org This cascade cycloaddition proceeds through a 2(5H)-furanone phosphonium intermediate, highlighting the role of oxygen-containing active intermediates in phosphine (B1218219) catalysis. acs.orgnih.govacs.org

This methodology offers a step-economical approach for the synthesis of spiro-2(3H)-furanone scaffolds by enabling the simultaneous construction of dicyclic skeletons. acs.org The reaction has been shown to produce a wide range of highly substituted and functionalized spiro-2(3H)-furanones in moderate to high yields. acs.org This represents the first instance of utilizing vinyl oxirane substrates in phosphine-catalyzed transformations, thereby expanding the scope of both vinyl oxirane chemistry and phosphine catalysis. acs.org

Targeted Synthesis of this compound

The specific synthesis of this compound requires a focused approach, starting from readily available precursors and optimizing reaction conditions to maximize yield and purity.

Precursor-Based Synthetic Routes

The synthesis of substituted 2(5H)-furanones often begins with precursor molecules that can be chemically transformed into the desired furanone ring system. For example, the synthesis of 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone, a compound with a similar substitution pattern, starts from methyl 2-hydroxy-3-butenoate. researchgate.net A key step in this synthesis is the isomerization of the carbon-carbon double bond to form methyl 2-oxobutanoate, which then undergoes a self-condensation reaction. researchgate.net

Another general approach to furanone synthesis involves the oxidation of furfural (B47365). For instance, furfural can be oxidized using hydrogen peroxide to yield 2(5H)-furanone. researchgate.netrsc.org This furanone can then be further functionalized. The synthesis of 3-methyl-2(5H)-furanone has been achieved through a multi-step process starting from 2(5H)-furanone, which is first converted to furyl phosphorodichloridate and then to furyl tetramethyldiamidophosphate before methylation. orgsyn.org

For the synthesis of 4-aroyl-3-alkoxy-2(5H)-furanones, a general method involves the treatment of 4-aroyl-3-hydroxy-2(5H)-furanones with a base like DBU followed by the addition of an alkyl iodide. nih.gov This O-alkylation reaction proceeds via an SN2-like mechanism. nih.gov

The table below summarizes some precursor-based synthetic routes to furanone derivatives.

| Target Furanone Derivative | Precursor(s) | Key Reaction Step(s) | Reference(s) |

| 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone | Methyl 2-hydroxy-3-butenoate | Isomerization and self-condensation | researchgate.net |

| 2(5H)-Furanone | Furfural | Oxidation with hydrogen peroxide | researchgate.netrsc.org |

| 3-Methyl-2(5H)-furanone | 2(5H)-Furanone | Conversion to phosphorodiamidate and methylation | orgsyn.org |

| 4-Aroyl-3-alkoxy-2(5H)-furanones | 4-Aroyl-3-hydroxy-2(5H)-furanones, Alkyl iodide | DBU-mediated O-alkylation | nih.gov |

Optimization of Reaction Conditions and Yields

The efficiency of a synthetic route is highly dependent on the optimization of reaction conditions, including the choice of solvent, temperature, reaction time, and catalyst or reagent concentration. For instance, in the synthesis of dihydrobenzofuran neolignans via silver(I)-promoted oxidative coupling, it was found that using 0.5 equivalents of silver(I) oxide as the oxidant and acetonitrile as the solvent provided the best balance between conversion and selectivity. scielo.br The reaction time was also optimized, reducing it from 20 hours to 4 hours without a significant loss in performance. scielo.br

Temperature can also play a crucial role. While many oxidative coupling reactions are performed at room temperature, heating can sometimes lead to higher yields in a shorter amount of time. scielo.br The choice of base is another critical parameter. In the synthesis of 4-aroyl-3-alkoxy-2(5H)-furanones, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) was used as the base in anhydrous DMF at low temperatures (-10 to 0 °C) to facilitate the reaction. nih.gov

The table below illustrates the impact of optimizing various reaction parameters on the synthesis of furanone derivatives.

| Reaction Parameter | Condition 1 | Outcome 1 | Condition 2 | Outcome 2 | Reference |

| Oxidant (for Dihydrobenzofuran neolignans) | Other Silver(I) Reagents | Lower conversion/selectivity | 0.5 equiv. Ag₂O | Best balance of conversion and selectivity | scielo.br |

| Solvent (for Dihydrobenzofuran neolignans) | Dichloromethane, Benzene | Less "green", lower performance | Acetonitrile | Best balance of conversion and selectivity, "greener" | scielo.br |

| Reaction Time (for Dihydrobenzofuran neolignans) | 20 hours | Good conversion | 4 hours | Similar conversion, more efficient | scielo.br |

| Base (for 4-Aroyl-3-alkoxy-2(5H)-furanones) | - | - | DBU | Effective for O-alkylation | nih.gov |

| Temperature (for 4-Aroyl-3-alkoxy-2(5H)-furanones) | - | - | -10 to 0 °C | Controlled reaction | nih.gov |

Synthesis of Halogenated 2(5H)-Furanone Precursors for Derivatization

Halogenated furanones are valuable intermediates that can be further modified to create a diverse range of derivatives. The synthesis of these precursors often involves the halogenation of a furanone core. For example, 5-hydroxyl-3,4-halogenated-5H-furan-2-ones have been used as starting materials for the synthesis of analogs bearing alkyl chains, vinyl bromide, or aromatic rings. nih.gov

A common strategy for synthesizing halogenated furanones involves the reaction of 5-alkoxy-3,4-dihalo-2(5H)-furanones with nucleophiles. For instance, the thiolation of these dihalo-furanones in the presence of a base proceeds with high regioselectivity to yield 4-thiosubstituted products. nih.gov These thioethers can then be oxidized to the corresponding sulfones using an oxidizing agent like hydrogen peroxide in acetic acid. nih.gov This approach has been used to synthesize a series of optically active sulfur-containing 2(5H)-furanone derivatives. nih.gov

The synthesis of 5- and 3-(1'-hydroxyalkyl)-substituted 5H-furan-2-ones and 5-alkylidene-5H-furan-2-ones has also been described, showcasing the versatility of furanone precursors in generating a library of analogs for structure-activity relationship studies. nih.gov

Biosynthetic Pathways and Natural Occurrence of Furanones

Natural Sources and Isolation of Furanone-Containing Compounds

Furanone derivatives are widespread in nature, contributing to the characteristic aromas of many fruits. For instance, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), commercially known as Furaneol (B68789)®, is a key flavor compound in fruits like strawberries and pineapples. nih.govforeverest.net Its discovery dates back to 1965 in pineapples, and since then, it and its metabolites have been isolated from a range of fruits including raspberries, tomatoes, kiwi, lychee, and snake fruit. nih.gov HDMF and its methyl ether, 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF), are highly valued in the food industry for their appealing sensory qualities. nih.govresearchgate.net

While many furanones are celebrated for their pleasant aromas, some, like 3-chloro-4-(dichloromethyl)-5-hydroxyl-2(5H)-furanone, are known as disinfection by-products in chlorinated water and have raised health concerns. foreverest.net The characteristic aroma of strawberries is largely attributed to furaneol and mesifurane. researchgate.net These compounds are also found in their glycosidically bound forms in ripe strawberries, acting as flavor precursors. researchgate.netacs.org The isolation of these compounds often involves extraction from their natural sources, such as strawberry juice, where the β-glucoside of furaneol has been identified. acs.org

It is important to note that furanones are not limited to plants; they are also produced by bacteria and insects. nih.gov For example, certain furanone derivatives have been identified in traditional Chinese medicines. foreverest.net

Microbial Biosynthesis of Furanones

Microorganisms utilize fundamental metabolic pathways to produce the precursor molecules necessary for furanone biosynthesis. The Embden-Meyerhof-Parnas (EMP) and Pentose (B10789219) Phosphate (B84403) (PP) pathways are central to this process, providing the essential building blocks.

Embden-Meyerhof-Parnas (EMP) Pathway Contributions

The Embden-Meyerhof-Parnas (EMP) pathway, or glycolysis, is a primary route for glucose catabolism in a wide range of organisms. nih.govnih.gov This pathway breaks down glucose into pyruvate, generating ATP and NADH in the process. nih.gov The intermediates of the EMP pathway serve as crucial precursors for a multitude of biosynthetic processes, including the formation of furanone scaffolds. While the direct contribution of the EMP pathway to 4-Methyl-3-phenyl-2(5H)-furanone is not explicitly detailed in the provided context, the pathway's role in supplying foundational carbon skeletons is a fundamental concept in microbial metabolism. biorxiv.orgfigshare.com The EMP pathway consists of a preparatory phase and a payoff phase, ultimately yielding key metabolites that can be funneled into secondary metabolic pathways. nih.gov

Pentose Phosphate (PP) Pathway Contributions

The Pentose Phosphate (PP) pathway, also known as the phosphogluconate pathway or hexose (B10828440) monophosphate shunt, runs parallel to glycolysis. microbenotes.com Its primary functions are to produce NADPH, which provides reducing power for biosynthetic reactions, and to generate pentose sugars, such as ribose-5-phosphate, a precursor for nucleotide synthesis. microbenotes.comnih.govnumberanalytics.com The PP pathway is divided into an oxidative phase and a non-oxidative phase. microbenotes.com The intermediates of this pathway, particularly the pentose phosphates, are critical for the synthesis of various compounds. In the context of furanone biosynthesis, the PP pathway can provide the necessary precursors that are then modified by a series of enzymatic reactions to form the furanone ring. The pathway's role in providing reducing equivalents (NADPH) is also vital for the reductive steps that can occur during the formation of these compounds. nih.govnumberanalytics.com

Enzymatic Mechanisms in Furanone Biosynthesis (e.g., FaQR, FaOMT)

Significant progress has been made in understanding the enzymatic machinery responsible for furanone biosynthesis, particularly in strawberries. Two key enzymes that have been characterized are Fragaria x ananassa quinone oxidoreductase (FaQR) and Fragaria x ananassa O-methyltransferase (FaOMT). nih.govresearchgate.net

FaQR, also referred to as Fragaria x ananassa enone oxidoreductase (FaEO), catalyzes the final step in the biosynthesis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF). nih.govresearchgate.net It reduces the exocyclic double bond of the precursor molecule, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF), in an NAD(P)H-dependent reaction. researchgate.net The expression of the FaQR gene is associated with fruit ripening and is localized in the parenchyma tissue of the strawberry fruit. nih.govoup.com

FaOMT is responsible for the methylation of HDMF to produce 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF). nih.govresearchgate.net The activity of this enzyme is also linked to the ripening process of the fruit. researchgate.net The elucidation of the roles of these enzymes has provided a foundation for potentially improving strawberry flavor through biotechnological approaches. nih.gov

Plant Biosynthesis of Furanones (e.g., in Strawberries)

The biosynthesis of furanones in plants, particularly in strawberries, has been a subject of detailed investigation. Studies using in vitro grown strawberries have shown that the content of furanones increases over time, mirroring the process in field-grown fruits but at an accelerated rate. acs.org

Feeding experiments with potential precursors have shed light on the biosynthetic pathway. It has been demonstrated that D-fructose 6-phosphate is a key precursor for furaneol in strawberries. acs.orgacs.org When D-fructose 6-phosphate was added to the incubation medium of in vitro grown strawberries, a significant increase in the content of all furanones was observed. acs.org This suggests that phosphorylated carbohydrates are converted to HMMF through the elimination of phosphate and water, which is then reduced by FaQR to form HDMF. nih.gov

The biosynthesis of these flavor compounds is tightly regulated and correlates with the ripening of the fruit. nih.gov In strawberries, HDMF can be further metabolized into its β-d-glucopyranoside and subsequently to a malonylated derivative, which are more stable forms of the compound. nih.gov

Proposed Biosynthetic Routes for 2(5H)-Furanone Scaffolds

The 2(5H)-furanone scaffold is a common motif in natural products and has been the target of various synthetic strategies. nih.gov While the specific biosynthetic route for this compound is not explicitly detailed, general proposed pathways for the formation of the 2(5H)-furanone ring can be inferred from related research.

One proposed route involves the oxidative cyclocarbonylation of allylic alcohols, catalyzed by ruthenium. rsc.org Another approach is the electrocatalytic oxidation of biomass-derived furfural (B47365) to produce 5-hydroxy-2(5H)-furanone, a key bioactive intermediate. rsc.org This transformation involves C-C bond cleavage, ring opening, oxidation, and intramolecular isomerization. rsc.org Furthermore, 5-hydroxy-2(5H)-furanone has been proposed as a platform chemical for the synthesis of various four-carbon chemicals from biomass. researchgate.net

In the context of microbial biosynthesis, the production of ralfuranone, a monophenyl-substituted furanone, by Ralstonia solanacearum provides insights into potential pathways. smolecule.com This suggests that precursors from primary metabolism are likely channeled into a dedicated secondary metabolic pathway involving a cascade of enzymatic reactions to construct the phenyl-substituted furanone structure. smolecule.com

Structure Activity Relationship Sar Studies in Furanone Chemistry

Impact of Substituents on the 2(5H)-Furanone Ring System

The 2(5H)-furanone core is a versatile scaffold, and the nature and position of its substituents are critical determinants of its biological activity. researchgate.netmdpi.com This class of compounds, also known as α,β-unsaturated γ-lactones, is recognized for a wide range of biological activities, including antitumor, antimicrobial, antifungal, antiviral, anti-inflammatory, and antioxidant effects. researchgate.net

The introduction of halogen atoms to the 2(5H)-furanone ring significantly impacts its reactivity and biological profile. mdpi.com Halogenated furanones, both naturally occurring and synthetic, have been shown to interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence factors and biofilm formation. unipi.itmdpi.com

Key findings on the influence of halogenation include:

High Reactivity: Compounds like 3,4-dichloro-5-hydroxy-2(5H)-furanone and its dibromo analog are highly reactive due to the electron-withdrawing nature of the halogens, the conjugated double bond, and the carbonyl group. researchgate.netmdpi.com

Antimicrobial and Anti-biofilm Activity: Brominated furanones have demonstrated the ability to inhibit biofilm formation by various bacteria, including antibiotic-resistant strains. unipi.itnih.gov They can disrupt quorum sensing by mimicking signaling molecules and destabilizing regulatory proteins. nih.gov

Structural Importance: The pattern of halogenation and the length of any acyl chains are crucial for the anti-virulence capacity of these compounds. mdpi.com For example, the isomeric furanones (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone and 5-(dibromomethylene)-2(5H)-furanone have shown potential in inhibiting virulence factors in Pseudomonas aeruginosa. mdpi.com

Limitations: Despite their promising antimicrobial properties, the clinical application of some halogenated furanones is hindered by their potential toxicity to eukaryotic cells and their instability in aqueous solutions. nih.gov

The table below summarizes the activity of select halogenated furanones.

| Compound Name | Key Structural Features | Biological Activity |

| 3,4-dichloro-5-hydroxy-2(5H)-furanone | Dichloro substitution on the furanone ring | High reactivity, antimicrobial |

| (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone | Bromine on the ring and exocyclic methylene (B1212753) | Quorum sensing inhibition, anti-virulence |

| 5-(dibromomethylene)-2(5H)-furanone | Dibrominated exocyclic methylene group | Quorum sensing inhibition, anti-virulence |

The presence and substitution pattern of a phenyl ring on the furanone core significantly modulate biological activity.

Research on 3-phenyl-5-methyl-2H,5H-furan-2-ones, which are structurally related to the natural product (-)-incrustoporine, has demonstrated their antifungal properties, particularly against filamentous fungi. nih.gov A notable derivative, 3-(3,4-dichlorophenyl)-5-methyl-2H,5H-furan-2-one, exhibited antifungal activity comparable to the standard drug ketoconazole. nih.gov

Furthermore, the introduction of various substituents on the phenyl ring can influence the anticancer properties of furanone derivatives. For instance, in a series of bis-2(5H)-furanone derivatives, the nature of the substituent on the phenyl ring was found to be a key determinant of their cytotoxic activity against various tumor cell lines. nih.gov

The table below illustrates the impact of different phenyl ring substitutions on the biological activity of furanone derivatives.

| Base Compound | Phenyl Ring Substitution | Biological Activity |

| 3-phenyl-5-methyl-2H,5H-furan-2-one | 3,4-dichloro | Antifungal |

| bis-2(5H)-furanone | Varied substitutions | Anticancer |

| 3-(4-fluorophenyl)-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone | 4-fluoro and 4-(methylsulfonyl) | Not specified in provided context |

Chirality, or the "handedness" of a molecule, plays a crucial role in the biological activity of furanone derivatives. The spatial arrangement of substituents can dramatically affect how a molecule interacts with its biological target.

The introduction of a chiral center, for example at the C5 position of the 2(5H)-furanone ring, can prevent racemization and lead to the development of compounds with novel biological activities. mdpi.com

Recent studies have focused on the synthesis and biological evaluation of optically active sulfur-containing 2(5H)-furanone derivatives. nih.gov For example, novel thioethers and their corresponding sulfones were synthesized from stereochemically pure 5-(l)-menthyloxy- or 5-(l)-bornyloxy-2(5H)-furanones. nih.gov One such derivative, a chiral 2(5H)-furanone sulfone containing an l-borneol moiety, demonstrated significant activity against Staphylococcus aureus and Bacillus subtilis. nih.gov This compound also showed a synergistic effect with aminoglycoside antibiotics, enhancing their efficacy. nih.gov

The following table highlights the importance of chirality with an example.

| Compound Description | Key Chiral Feature | Biological Activity |

| Chiral 2(5H)-furanone sulfone | l-borneol moiety | Antibacterial against S. aureus and B. subtilis, synergistic with aminoglycosides |

Designing Furanone Derivatives for Enhanced Specificity

The design of furanone derivatives with enhanced specificity is a key objective in medicinal chemistry. This involves strategically modifying the furanone scaffold to optimize its interaction with a particular biological target while minimizing off-target effects.

One approach is the synthesis of hybrid molecules that combine the furanone core with other pharmacologically active moieties. For instance, the synthesis of bis-2(5H)-furanone derivatives containing a benzidine (B372746) core has yielded compounds with significant inhibitory activity against glioma cells and low toxicity towards normal human cells. nih.gov The mechanism of action for one of the lead compounds was found to involve cell cycle arrest and interaction with DNA. nih.gov

Another strategy involves the use of computational methods to guide the design of new derivatives. By understanding the SAR of a series of compounds, researchers can predict which modifications are likely to improve activity and specificity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Furanones

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR studies on furanone derivatives have been employed to identify key molecular descriptors that influence their biological effects. For example, a QSAR analysis of furanone derivatives as potential COX-2 inhibitors identified several important descriptors, including the retention index for six-membered rings, the total number of oxygen atoms connected with two single bonds, and the polar surface area. uq.edu.auresearchgate.net The developed 2D and 3D-QSAR models showed good predictive ability, which can be valuable in the design of more potent COX-2 inhibitors. uq.edu.auresearchgate.net

Similarly, QSAR models have been developed for furan (B31954) derivatives as corrosion inhibitors, demonstrating the broad applicability of this technique. digitaloceanspaces.com

The table below presents the key parameters from a QSAR study on furanone derivatives as COX-2 inhibitors.

| QSAR Model | Correlation Coefficient (r²) | Cross-validated Squared Correlation Coefficient (q²) | Key Descriptors |

| 2D QSAR | 0.840 | 0.773 | Retention index for six-membered rings, number of oxygen atoms, polar surface area |

| 3D-QSAR | 0.7622 | 0.7031 | Electrostatic parameters |

Mechanistic Investigations of Biological Activities of 4 Methyl 3 Phenyl 2 5h Furanone and Analogues

Enzyme Inhibition Profiling and Mechanisms

Beyond their effects on bacterial communication, certain furanone analogues are potent and selective inhibitors of key enzymes involved in inflammation and metabolic processes.

A significant area of research has focused on furanone derivatives as inhibitors of cyclooxygenase (COX) enzymes. COX enzymes, which exist as two main isoforms, COX-1 and COX-2, are responsible for the biosynthesis of prostaglandins (B1171923) from arachidonic acid. nih.govacs.org While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is a key player in inflammation. nih.gov

The compound rofecoxib (B1684582), with the chemical name 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone, is a well-known selective COX-2 inhibitor. nih.govresearchgate.net Its selectivity for COX-2 over COX-1 is a key feature, as this was believed to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov The selectivity of rofecoxib and its analogues is attributed to the presence of a secondary pocket in the COX-2 enzyme that is not present in COX-1. scientific-journal.com The methylsulfonylphenyl group of these furanone inhibitors can fit into this pocket, leading to a tighter and more selective binding to COX-2. researchgate.netscientific-journal.com

The inhibition of COX-2 by these furanone derivatives is often time-dependent, involving an initial reversible binding followed by a slower, tight-binding step. nih.govnih.gov In contrast, their interaction with COX-1 is typically weak and reversible. nih.gov

Table 3: COX Inhibition Profile of Rofecoxib

| Assay | Target | IC50 Value | Selectivity (COX-1 IC50 / COX-2 IC50) | Reference(s) |

| Human Osteosarcoma Cells | COX-2 | 26 ± 10 nM | >1000-fold | nih.gov |

| CHO Cells (human COX-2) | COX-2 | 18 ± 7 nM | >1000-fold | nih.gov |

| Human Whole Blood Assay | COX-2 | 0.53 ± 0.02 µM | 36 | nih.govresearchgate.net |

| Human Whole Blood Assay | COX-1 | 18.8 ± 0.9 µM | - | nih.govresearchgate.net |

| Purified Human COX-2 | COX-2 | 0.34 µM | - | nih.gov |

| Purified Human COX-1 | COX-1 | 26 µM | - | nih.gov |

Derivatives of 2(5H)-furanone have also been investigated for their potential to inhibit other enzymes with therapeutic relevance. For instance, certain benzopyran-2-one derivatives incorporating a furanone-like structure have been synthesized and evaluated as inhibitors of alpha-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov Inhibition of this enzyme can help in managing blood glucose levels.

Furthermore, some furanone-related structures, such as functionalized dihydronaphthofurans and dibenzofurans, have been studied for their inhibitory activity against human protein tyrosine phosphatase 1B (h-PTP1B). nih.gov PTP1B is a negative regulator of the insulin (B600854) signaling pathway, and its inhibition is considered a therapeutic strategy for type 2 diabetes. nih.govnih.gov

Eag-1 Channel Inhibition

The ether-à-go-go-1 (EAG1) potassium channel, encoded by the KCNH1 gene, is a voltage-gated ion channel primarily expressed in the central nervous system under normal physiological conditions. nih.gov However, its aberrant expression in various types of cancer cells has been linked to tumor progression, making it a significant target for anticancer drug development. nih.gov Inhibition of EAG1 channel activity has been shown to decrease DNA synthesis and the proliferation of tumor cells. nih.gov

While direct experimental studies on 4-methyl-3-phenyl-2(5H)-furanone are limited, theoretical investigations have explored the potential of the broader furanone class as EAG1 inhibitors. A theoretical study evaluated furanone and 29 of its derivatives for their interaction with the EAG1 channel, using a protein model for docking simulations. ccij-online.orgccij-online.org The results of these computational analyses suggested that several furanone derivatives could potentially act as EAG1 inhibitors in cancer cells. ccij-online.orgccij-online.org Specifically, the calculated inhibition constants for a number of these derivatives were lower than those of known EAG1 inhibitors like astemizole, indicating a potentially stronger binding affinity. ccij-online.orgccij-online.org These findings highlight furanone derivatives as promising candidates for further investigation as EAG1 channel inhibitors for cancer therapy. ccij-online.orgccij-online.org

The mechanism of EAG1 inhibition by small molecules can be complex, sometimes involving a dual mechanism of action. For instance, the antidepressant imipramine (B1671792) has been shown to inhibit EAG1 currents by binding to the N-terminal Per-Arnt-Sim (PAS) domain and by blocking the channel's conduction pore. nih.gov Other molecules, such as flavonoids, are thought to potentiate EAG1 channels by binding to the cyclic nucleotide–binding homology domain (CNBHD). researchgate.net

Interactions with Biological Receptors and Enzymes

The biological activity of furanone derivatives is often attributed to their interaction with specific enzymes. A prominent analogue of this compound, Rofecoxib (4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone), is a well-documented selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. nih.govnih.govresearchgate.net

COX enzymes catalyze the conversion of arachidonic acid to prostaglandin (B15479496) H2, a precursor for various prostaglandins that are key mediators of inflammation and pain. ontosight.ainih.gov There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal tract, COX-2 is an inducible enzyme that is upregulated during inflammation. nih.gov Rofecoxib's selectivity for COX-2 provides anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms. nih.govnih.gov

The mechanism of inhibition is time-dependent for COX-2, whereas the inhibition of COX-1 is not. nih.gov The crystal structure of Rofecoxib bound to human COX-2 reveals that the inhibitor's methyl sulfone moiety fits into a specific side pocket of the cyclooxygenase channel, which is believed to be the basis for its isoform selectivity. nih.gov

Studies on other 4,5-diaryl-3(2H)-furanones have shown that the substitution pattern on the aryl rings can significantly influence their inhibitory activity and selectivity for COX-1 and COX-2. researchgate.netnih.govnih.gov For instance, a synthesized F-derivative of a –SOMe substituted furan-3(2H)-one demonstrated notable COX-1 inhibitory activity. researchgate.netnih.govnih.gov

| Compound/Analogue | Target Enzyme/Receptor | Mode of Interaction | Observed Effect | Reference |

|---|---|---|---|---|

| Rofecoxib (Analogue) | Cyclooxygenase-2 (COX-2) | Selective, time-dependent inhibition | Anti-inflammatory, analgesic | nih.gov |

| Rofecoxib (Analogue) | Cyclooxygenase-1 (COX-1) | Non-time-dependent inhibition | Weak inhibition at high concentrations | nih.gov |

| F-derivative of –SOMe substituted furan-3(2H)-one (Analogue) | Cyclooxygenase-1 (COX-1) | Inhibition (IC50 = 2.8 μM) | Anti-inflammatory, cytotoxic | researchgate.netnih.govnih.gov |

| Marine-derived furanones (Analogues) | Quorum-sensing receptors (LasR, RhlR, PqsR) | Binding to AHL-binding domain | Inhibition of virulence factor production | nih.gov |

| 5-hydroxy-3-methoxy-5-methyl-4-butylfuran-2(5H)-one (Analogue) | LXRα and PPARα | Targeting and modulation | Reduction of intracellular lipid accumulation | nih.gov |

Modulation of Cellular Pathways and Signaling Processes

The interaction of this compound analogues with their molecular targets can modulate various cellular pathways. The selective inhibition of COX-2 by Rofecoxib, for example, directly impacts the prostaglandin synthesis pathway. ontosight.aidrugbank.com By blocking the production of prostaglandins, Rofecoxib effectively reduces inflammation and pain signaling. pharmgkb.org

Beyond inflammation, COX inhibitors, including furanone derivatives, have been investigated for their role in cancer. researchgate.netnih.govnih.gov Research has indicated that cyclooxygenase inhibitors can limit the growth of cancer cells and may act synergistically with established antitumor drugs. researchgate.netnih.govnih.gov For example, certain 4,5-diarylfuran-3(2H)-ones have shown cytotoxic activity against breast and squamous cell carcinoma cell lines. researchgate.netnih.govnih.gov

Furanone compounds have also been shown to interfere with bacterial signaling pathways. Specifically, some furanones can inhibit quorum sensing, a cell-to-cell communication process that bacteria use to coordinate gene expression and behavior, including virulence and biofilm formation. researchgate.net Marine-derived furanones, which are structural analogues of bacterial autoinducers, are hypothesized to target and inhibit quorum-sensing receptors, thereby attenuating the production of virulence factors. nih.govresearchgate.net

Furthermore, certain furanone derivatives have been found to influence metabolic pathways. A marine-derived furanone, 5-hydroxy-3-methoxy-5-methyl-4-butylfuran-2(5H)-one, was shown to reduce the accumulation of lipids in cells by targeting the Liver X receptor α (LXRα) and Peroxisome proliferator-activated receptor α (PPARα), both of which are key regulators of lipid metabolism and homeostasis. nih.gov

Reactive Oxygen Species (ROS) Generation and Antioxidative Properties

The furanone scaffold has been associated with both the generation of reactive oxygen species (ROS) and antioxidative effects, depending on the specific chemical structure of the derivative.

Some studies have pointed to a pro-oxidant action of certain furanone compounds, which involves the generation of ROS and can lead to cellular damage, such as DNA strand breaks. thegoodscentscompany.comthegoodscentscompany.com This pro-oxidant activity can be a mechanism for the cytotoxic effects observed in some furanone derivatives.

Conversely, other furanones have demonstrated significant antioxidative properties. For instance, a study on four different 4-hydroxy-3(2H)-furanones revealed their capacity to suppress lipid peroxidation. nih.gov Two of the tested compounds, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) and 2(or 5)-ethyl-4-hydroxy-5(or 2)-methyl-3(2H)-furanone (EHMF), were particularly effective at inhibiting cataract formation in a rat model, an effect attributed to their antioxidative activity against superoxide (B77818) radicals in the lens tissue. nih.gov These findings suggest that the presence and position of hydroxyl and other functional groups on the furanone ring are critical determinants of its antioxidant potential. nih.gov

Investigations of Specific Target Binding and Allosteric Modulation

Detailed investigations into the binding of furanone analogues to their targets have provided insights into their specificity and mechanism of action. The crystal structure of Rofecoxib complexed with human COX-2 provides a clear picture of its binding within the enzyme's active site. nih.gov The inhibitor's orientation, with its methyl sulfone group extending into a side pocket of the cyclooxygenase channel, explains its high selectivity for COX-2 over COX-1. nih.gov

The concept of allosteric modulation, where a compound binds to a site on a receptor or enzyme that is distinct from the active site to modulate its activity, is an emerging area of interest for furanone research. nih.gov While direct evidence for allosteric modulation by this compound is not yet available, studies on related compounds suggest this as a possible mechanism.

For example, in the context of quorum sensing, it is hypothesized that marine-derived furanones act as antagonists by binding to quorum-sensing receptors. nih.gov Molecular docking studies suggest that these furanones, particularly those with shorter alkyl side chains, fit within the binding pocket of the RhlR receptor. nih.gov Their binding at the acyl homoserine lactone (AHL) binding domain, which may not be the primary active site for signal transduction, could lead to the inactivation of the protein, a hallmark of allosteric modulation. nih.gov The potential for furanone derivatives to act as allosteric modulators opens up new avenues for designing targeted therapeutic agents. biosynth.com

Advanced Computational and Theoretical Studies of Furanone Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to solve the Schrödinger equation approximately, yielding information about electron distribution, orbital energies, and molecular geometry. For furanone systems, these calculations elucidate the relationship between their structure and chemical behavior.

The reactivity of the furanone ring is dictated by its electronic properties. acs.org The arrangement of the carbonyl group, the endocyclic oxygen, and the double bond creates a unique electronic landscape. Quantum calculations can map the electrostatic potential (ESP) surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Studies on similar heterocyclic systems demonstrate that computational methods can accurately predict how substituents on the ring will alter its electronic structure and, consequently, its reactivity. nih.gov For 4-Methyl-3-phenyl-2(5H)-furanone, the phenyl and methyl groups donate electron density, influencing the reactivity of the furanone core.

Table 1: Key Quantum Chemical Parameters and Their Significance in Furanone Analysis

| Parameter | Description | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity to donate electrons; identifies sites susceptible to electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the propensity to accept electrons; identifies sites susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. |

| Electrostatic Potential (ESP) | A map of the charge distribution on the molecule's surface. | Reveals nucleophilic (negative potential) and electrophilic (positive potential) sites, predicting interaction points for other molecules. |

Molecular Dynamics Simulations for Conformational Analysis

While quantum calculations often focus on a static, minimum-energy structure, molecules are dynamic entities. youtube.com Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed view of conformational flexibility. fiveable.me This is crucial for understanding how a molecule like this compound behaves in different environments, such as in solution or when approaching a biological target. fiveable.me

For this specific furanone, a key area of conformational freedom is the rotation of the phenyl group relative to the plane of the furanone ring. MD simulations can explore the potential energy surface associated with this rotation, identifying low-energy, stable conformations and the energy barriers that separate them. nih.gov These simulations track the trajectories of all atoms based on a force field, a set of empirical energy functions. The results can reveal preferred orientations, the extent of flexibility, and the influence of the solvent on the molecule's shape. nih.gov Such studies have been used to validate binding conformations of other furanones with protein targets. nih.gov

Table 2: Example of Conformational Analysis Data for a Phenyl-Substituted Heterocycle

| Dihedral Angle (Ring-Phenyl) | Relative Energy (kcal/mol) | Population (%) at 298 K | Conformation Description |

|---|---|---|---|

| 0° | 2.5 | 5 | Eclipsed; sterically hindered. |

| 45° | 0.0 | 70 | Skewed; most stable, lowest energy conformation. |

| 90° | 1.8 | 15 | Perpendicular; moderate steric strain. |

| 135° | 0.5 | 10 | Skewed; another low-energy conformation. |

Note: This table is illustrative, based on typical findings for similar molecular systems. Actual values for this compound would require specific simulation.

In Silico Screening and Ligand-Protein Docking for Target Identification

One of the most powerful applications of computational modeling in drug discovery is the identification of potential biological targets. In silico screening involves using the 3D structure of a compound to search large databases of protein structures for potential binding partners. Molecular docking is a key technique in this process, predicting how a ligand (the furanone) fits into the binding site of a protein and estimating the strength of the interaction. nih.govresearchgate.net

The process involves placing the 3D conformer of this compound into the active site of a target protein and using a scoring function to evaluate thousands of possible binding poses. The score, typically representing binding free energy, helps rank potential targets. This approach has been successfully applied to various furanone derivatives to identify their mechanisms of action. For instance, docking studies have shown that furanones can act as inhibitors of quorum-sensing receptors in bacteria or interact with cancer-related proteins like the Eag-1 potassium channel. nih.govccij-online.orgnih.gov These studies provide hypotheses about a compound's biological activity that can then be tested experimentally. nih.gov

Table 3: Examples of In Silico Docking Studies of Furanone Derivatives

| Furanone Derivative | Protein Target | Docking Software | Key Finding | Citation |

|---|---|---|---|---|

| Brominated Furanone (C-30) | LasR Quorum-Sensing Receptor | Not Specified | Furanone C-30 binds to the ligand-binding site, rendering the protein dysfunctional. | nih.gov |

| Various Furanone Derivatives | Eag-1 Potassium Channel | DockingServer | Certain derivatives show lower inhibition constants than control drugs, suggesting potential as Eag-1 inhibitors. | ccij-online.org |

| Marine-Derived Furanones | P. aeruginosa QS Receptors (LasR, RhlR, PqsR) | AutoDock Vina | The compounds showed preferential binding to the LasR receptor over others. | nih.gov |

Theoretical Pharmacokinetics Modeling for Furanone Derivatives

A promising biological activity is not sufficient for a molecule to become a drug; it must also have a suitable pharmacokinetic profile, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). mdpi.com Computational models can predict these properties early in the drug discovery process, saving time and resources. nih.gov

For furanone derivatives, web-based tools and specialized software like SwissADME and pkCSM can calculate a wide range of parameters. ccij-online.orgnih.gov These models use the molecule's structure to estimate properties such as lipophilicity (logP), water solubility, potential to cross the blood-brain barrier, inhibition of cytochrome P450 (CYP) enzymes (which are crucial for drug metabolism), and various toxicity endpoints. ccij-online.orgmdpi.com For example, a theoretical study on furanone derivatives used SwissADME to evaluate gastrointestinal absorption and metabolism by CYP enzymes, finding that these properties depend on the specific chemical structure and lipophilicity. ccij-online.org

Table 4: Predicted ADMET Properties for a Representative Furanone Derivative

| ADMET Parameter | Predicted Value/Classification | Significance |

|---|---|---|

| Lipophilicity (logP) | 2.5 | Affects solubility, absorption, and membrane permeability. A moderate value is often desirable. |

| Aqueous Solubility | Moderately Soluble | Essential for absorption and distribution in the body. |

| GI Absorption | High | Indicates good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeant | No | Suggests the compound is unlikely to cause central nervous system side effects. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with other medications metabolized by this enzyme. |

| Human Intestinal Absorption | >80% | High likelihood of being absorbed from the gut into the bloodstream. |

| AMES Toxicity | Non-toxic | Predicts a low probability of being mutagenic. |

Note: This table is illustrative. The values are representative of what a theoretical ADMET study might produce for a drug-like molecule.

Prediction of Reaction Mechanisms and Pathways

Computational chemistry is also a powerful tool for elucidating the mechanisms of chemical reactions. By modeling the transition states—the highest energy points along a reaction coordinate—researchers can understand how a reaction proceeds and predict its feasibility and potential products. This is valuable for optimizing the synthesis of this compound and for understanding its potential degradation pathways. acs.org

For instance, studies on 2(3H)-furanones have described how different reaction conditions (e.g., solvent, catalyst) can lead to either intermolecular or intramolecular alkylation, resulting in different products. researchgate.net Quantum chemical calculations can model these competing pathways, determining the activation energy for each. The path with the lower activation energy is the one that is kinetically favored. This approach can be used to explain observed product distributions or to predict the outcome of a novel, un-tested reaction. Furanones are also known to be versatile precursors for a variety of other heterocyclic systems, and computational modeling can help design and rationalize these synthetic transformations. researchgate.netnih.gov

Table 5: Computational Analysis of a Hypothetical Furanone Reaction Step

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) | Implication |

|---|---|---|---|

| Pathway A: Step 1 | Protonation of the carbonyl oxygen. | 5.2 | A low-energy, facile step. |

| Pathway A: Step 2 (Transition State) | Nucleophilic attack at C5. | 25.8 | The rate-determining step for this pathway. |

| Pathway B: Step 1 (Transition State) | Direct nucleophilic attack at C3. | 35.1 | A high-energy barrier, making this pathway less likely. |

Note: This table provides a conceptual example of how computational chemistry can be used to compare the feasibility of different proposed reaction mechanisms.

Non Medicinal Industrial and Research Applications of Furanone Derivatives

Applications in Material Science

Furanone derivatives are recognized for their utility as building blocks in the synthesis of more complex molecules. Their fused-ring systems are particularly valuable in the creation of pigments and as intermediates for active pharmaceutical ingredients (APIs). researchgate.net

The photochemical properties of certain furanone derivatives make them suitable for applications in material science, particularly in the development of coatings and polymers. For instance, 3-phenyl-4-(phenylmethyl)-2(5H)-furanone has been identified as a compound with potential in this area due to its photochemical characteristics. nih.gov While detailed research on the specific mechanisms and applications of 4-Methyl-3-phenyl-2(5H)-furanone in coatings and polymers is not widely available, the general reactivity of the furanone ring to light suggests a potential for such applications. Radiation curing technologies, which use light to initiate polymerization, are a significant area of industrial chemistry, offering environmental and economic advantages. instras.com The development of novel photoinitiators that respond to visible light is an active area of research, and furanone derivatives could potentially play a role in such systems. instras.com

Role as Biocontrol Agents and Semiochemicals

Furanone derivatives have demonstrated significant potential as biocontrol agents, primarily through their ability to interfere with bacterial communication, a process known as quorum sensing (QS). QS inhibition is a promising strategy for controlling bacterial biofilms, which are problematic in various settings, including membrane-based water treatment systems. nih.gov By disrupting QS, furanones can inhibit biofilm formation without killing the bacteria, which may reduce the likelihood of developing resistance. nih.gov

Halogenated furanones, originally isolated from the red seaweed Delisea pulchra, are well-known for their ability to prevent bacterial colonization by interfering with the acylated homoserine lactone (AHL) signaling system used in quorum sensing. nih.gov This has spurred research into synthetic furanone derivatives as potential antibiofilm agents. nih.gov

Some furanones also function as semiochemicals, which are chemicals that convey signals between organisms. For example, 4-Hydroxy-5-methyl-3(2H)-furanone has been identified as a pheromone. pherobase.com Another example is 5-Methyl-4-hydroxy-3(2H)-furanone, which serves as a male pheromone for the cockroach Eurycotis floridana. nih.gov The ability of furanones to act as signaling molecules highlights their importance in chemical ecology and their potential for development into novel pest management strategies. nih.gov

Table 1: Furanone Derivatives as Biocontrol Agents and Semiochemicals

| Compound Name | Application | Mechanism of Action / Role |

| Brominated furanones (from Delisea pulchra) | Biocontrol Agent | Interfere with bacterial quorum sensing (AHL signaling) to prevent colonization. nih.gov |

| 2(5H)-Furanone | Biocontrol Agent | Inhibits quorum sensing and biofilm formation in various bacteria. nih.gov |

| 4-Hydroxy-5-methyl-3(2H)-furanone | Semiochemical | Pheromone. pherobase.com |

| 5-Methyl-4-hydroxy-3(2H)-furanone | Semiochemical | Male pheromone in the cockroach Eurycotis floridana. nih.gov |

Contribution to Flavor and Aroma Chemistry

Furanone derivatives are pivotal in the flavor and aroma industry, contributing to the sensory profiles of a vast range of food products. researchgate.netacs.org Many of these compounds are formed naturally during the Maillard reaction, which occurs when sugars and amino acids are heated together. researchgate.netacs.org They are prized for their potent and often pleasant aromas, with some having remarkably low odor thresholds. researchgate.netnih.gov

For example, 4-hydroxy-2,5-dimethyl-3(2H)-furanone, commercially known as Furaneol (B68789)®, is a key flavor compound in many fruits, such as strawberries and pineapples, and possesses a characteristic sweet, caramel-like aroma. researchgate.net Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) is another significant flavorant, imparting spicy, nutty, and burnt sugar notes to foods like aged sake, coffee, and port wine. acs.orgresearchgate.net The specific sensory description often depends on the concentration of the compound. researchgate.net

The significant economic value of furanones in the flavor industry stems from their potent aroma-enhancing effects and the relatively mild conditions required for their synthesis. foreverest.net

Table 2: Sensory Descriptors of Selected Furanone Derivatives

| Compound Name | Common Name(s) | Sensory Descriptors | Found In/Used As |

| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | Furaneol®, Strawberry furanone | Sweet, caramel-like, fruity, strawberry-like. researchgate.net | Strawberries, pineapples, cooked beef, widely used as a flavoring agent. researchgate.netresearchgate.net |

| 3-Hydroxy-4,5-dimethyl-2(5H)-furanone | Sotolon | Spicy, nutty, burnt/sweet, curry-like. acs.orgresearchgate.net | Aged sake, coffee, fenugreek, aged port wine. acs.orgresearchgate.net |

| 5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone and its tautomer | Homofuronol | Caramel, hot beef, fried chicory root. researchgate.net | Soy sauce, beef soup, arctic berry, mango. researchgate.net |

| 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone | Maple furanone | Caramellic, maple, fruity, sweet, with some finding a curried, fenugreek-type note. ontosight.ai | Used to sweeten gourmand-type flavor blends. ontosight.ai |

Applications in Agrochemicals (e.g., Insecticides, Fungicides)

The biological activity of furanone derivatives extends to the agrochemical sector, where they have been investigated as potential insecticides and fungicides. The furan (B31954) ring is a key pharmacophore in some natural product-based insecticides. google.com

Several furanone derivatives have been patented for their fungicidal activity, demonstrating effectiveness against phytopathogenic fungi that cause diseases like oidium (powdery mildew) and rust in various crops. google.com These compounds can offer both preventative and curative action and are compatible with a wide range of plants, including vines, tomatoes, and fruit trees. google.com For instance, certain furan derivatives substituted at the 3 or 4 position with heterocyclic radicals have shown high fungicidal activity. google.com

In terms of insecticidal applications, some furanone derivatives have been explored for attracting and controlling pests like cockroaches. google.com Research has also shown that some 2(5H)-furanone derivatives possess antifungal and antibacterial properties, with 3,5-dialkyl derivatives being a common structural feature for this activity. researchgate.net For example, 3-(1-Hexenyl)-5-methyl-2-(5H)furanone, isolated from the biocontrol bacterium Pseudomonas aureofaciens, has demonstrated antifungal activity against the plant pathogen Pythium ultimum. researchgate.net

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 4-Methyl-3-phenyl-2(5H)-furanone to improve yield and purity?

- Methodological Answer : Optimizing synthesis involves controlling reaction conditions (e.g., temperature, solvent selection) and reagent stoichiometry. For example, stepwise addition of phosphoryl chloride and ethyldiisopropylamine in methylene chloride, as described in a synthesis of structurally similar furanones, ensures controlled reactivity and minimizes side reactions . Purification via fractional crystallization or chromatography can enhance purity. Reaction optimization should also consider protecting groups for hydroxyl or amino substituents to prevent undesired side products .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what structural features do they elucidate?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify substituent positions on the furanone ring (e.g., methyl and phenyl groups) and confirm lactone formation .

- IR Spectroscopy : Detects carbonyl stretching frequencies (~1750 cm) and hydroxyl groups (~3200 cm) .

- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns to validate the molecular formula (e.g., CHO) .

- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding interactions in crystalline forms .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use chemical-resistant gloves (JIS T 8116), safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Employ fume hoods or local exhaust systems to avoid inhalation of vapors or dust .

- Storage : Keep in sealed glass containers at cool temperatures (<25°C) away from oxidizers to prevent degradation .

- Waste Disposal : Follow institutional guidelines for organic waste, considering potential polymerization or reactivity .

Advanced Research Questions

Q. How does the substitution pattern on the furanone ring influence its biological activity, particularly in antimicrobial applications?

- Methodological Answer : Substituents like halogens or hydroxy groups enhance antimicrobial potency by increasing electrophilicity and membrane permeability. For example, 3-bromo derivatives exhibit activity against E. coli (MIC: 25 µg/mL), while phenyl groups may improve lipophilicity and target binding . Structure-activity relationship (SAR) studies should systematically vary substituents and compare bioactivity via agar diffusion or microdilution assays .

Q. What mechanistic insights explain the genotoxic potential of this compound derivatives?

- Methodological Answer : Furanones can generate reactive oxygen species (ROS) via redox cycling, leading to DNA strand breaks and 8-hydroxy-2′-deoxyguanosine (8-OHdG) adducts. Metal ions (e.g., Fe) catalyze ROS formation, as shown in studies of analogous hydroxyfuranones . Mechanistic studies should employ comet assays for DNA damage and HPLC-MS to detect oxidative DNA lesions .

Q. How can computational modeling predict the interaction of this compound with biological targets like enzymes or receptors?

- Methodological Answer :

- Molecular Docking : Simulate binding poses with targets (e.g., cyclooxygenase-2 or bacterial topoisomerases) using software like AutoDock Vina. Focus on hydrogen bonds with active-site residues and hydrophobic interactions with phenyl/methyl groups .

- Molecular Dynamics (MD) : Assess binding stability over time (e.g., 100 ns simulations) to evaluate conformational changes .

- QSAR Models : Corrogate electronic (e.g., logP) and steric descriptors (e.g., molar volume) with bioactivity data to predict novel derivatives .

Q. What are the challenges in establishing structure-activity relationships (SARs) for furanone derivatives in pharmacological contexts?

- Methodological Answer : Key challenges include:

- Structural Complexity : Multiple substituents (e.g., methyl, phenyl) create conformational isomers, complicating activity comparisons .

- Metabolic Instability : Rapid in vivo degradation (e.g., hydrolysis of the lactone ring) may mask true bioactivity .

- Off-Target Effects : Promiscuous binding to unrelated receptors requires counter-screening assays .

- Data Consistency : Standardize bioassay protocols (e.g., cell lines, exposure times) to ensure reproducibility across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.